molecular formula C8H16N2O B3098555 1-Isopropylprolinamide CAS No. 1338494-56-6

1-Isopropylprolinamide

Cat. No.: B3098555
CAS No.: 1338494-56-6
M. Wt: 156.23 g/mol
InChI Key: HRJKYJQVBJYEBH-UHFFFAOYSA-N
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Description

1-Isopropylprolinamide is a chemical compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol It is a derivative of proline, an amino acid, and features an isopropyl group attached to the nitrogen atom of the prolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylprolinamide can be synthesized through several methods. One common approach involves the reaction of L-proline with triphosgene , diphosgene , or phosgene in solvents such as anhydrous tetrahydrofuran , 1,4-dioxane , dichloromethane , chloroform , or acetonitrile . The reaction proceeds through the formation of L-proline carbamyl chloride , which is then condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride . Finally, ammonolysis of this intermediate yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and reduced impurity formation. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure efficient production. The use of anhydrous solvents and controlled addition of reagents helps in minimizing by-products and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylprolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic or basic media.

    Reduction: Reagents like or .

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted prolinamide derivatives.

Scientific Research Applications

1-Isopropylprolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a chiral ligand in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-Isopropylprolinamide involves its interaction with specific molecular targets and pathways. It can act as a chiral ligand, influencing the stereochemistry of reactions it participates in. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

  • L-Prolinamide
  • N-Isopropylprolinamide
  • 1-Methylprolinamide

Comparison: 1-Isopropylprolinamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other prolinamide derivatives. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

1-propan-2-ylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-5-3-4-7(10)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJKYJQVBJYEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258630
Record name 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-56-6
Record name 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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